methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Catalog No.
S712561
CAS No.
309740-49-6
M.F
C6H7N3O4
M. Wt
185.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

CAS Number

309740-49-6

Product Name

methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

IUPAC Name

methyl 2-methyl-4-nitropyrazole-3-carboxylate

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

InChI

InChI=1S/C6H7N3O4/c1-8-5(6(10)13-2)4(3-7-8)9(11)12/h3H,1-2H3

InChI Key

ANWHCLPGJQUYRX-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)OC

Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (CAS 309740-49-6) is a highly functionalized heterocyclic building block essential for the synthesis of pyrazolopyrimidine-based kinase inhibitors, PDE5 inhibitors, and Toll-like receptor (TLR) agonist payloads [1]. Featuring a fully substituted pyrazole core with a strategically positioned nitro group and a methyl ester, this compound serves as a critical process intermediate. The pre-installed N-methyl group and regiochemically pure 5-carboxylate ester provide an optimized starting point for catalytic hydrogenation and subsequent cyclization reactions, making it a high-priority procurement target for pharmaceutical scale-up compared to its unmethylated or free-acid counterparts [2].

Attempting to substitute this specific compound with its unmethylated precursor (methyl 4-nitro-1H-pyrazole-3-carboxylate) introduces severe regioselectivity issues during downstream N-methylation. Because the pyrazole nitrogen atoms are tautomeric, direct methylation yields a mixture of the 1-methyl-3-carboxylate and 1-methyl-5-carboxylate isomers, with the desired 5-carboxylate often forming as the minor product (e.g., ~28% yield)[1]. This necessitates costly and time-consuming chromatographic separations. Furthermore, substituting with the free carboxylic acid (1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid) drastically reduces solubility in standard hydrogenation solvents like methanol, complicating the critical reduction of the nitro group to an amine [2]. Procuring the exact regiochemically pure methyl ester eliminates these synthetic bottlenecks.

Regiochemical Purity and Yield Optimization vs. Unmethylated Precursor

When synthesizing N-methylated pyrazole derivatives, starting from the unmethylated methyl 4-nitro-1H-pyrazole-3-carboxylate requires a direct methylation step (e.g., using MeI and K2CO3). This reaction is poorly regioselective, yielding a mixture where the desired 1-methyl-5-carboxylate isomer is typically the minor product (approx. 28% yield), while the 1-methyl-3-carboxylate isomer dominates (approx. 44% yield) [1]. Procuring the pre-methylated target compound bypasses this inefficient step, instantly improving the linear synthetic yield by over 60% and eliminating the need for complex chromatographic separation [2].

Evidence DimensionYield of desired 1-methyl-5-carboxylate isomer
Target Compound Data100% (Pre-installed, procured as regiochemically pure)
Comparator Or BaselineMethyl 4-nitro-1H-pyrazole-3-carboxylate (yields only ~28% of the 5-carboxylate upon methylation)
Quantified Difference~72% yield loss avoided
ConditionsStandard N-methylation using MeI/K2CO3 in acetone or DMF at 30-60 °C

Procuring the regiochemically pure isomer prevents massive yield losses and eliminates the need for costly chromatographic separations during scale-up.

Enhanced Processability in Catalytic Hydrogenation vs. Free Acid

The synthesis of bioactive pyrazolopyrimidines requires the reduction of the nitro group to an amine. The target compound, a methyl ester, exhibits excellent solubility in methanol and ethyl acetate, allowing for highly efficient catalytic hydrogenation (e.g., 10% Pd/C, H2 at 40 psi) to yield methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate in high yields (85%+) [1]. In contrast, the free acid comparator (1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid) has poor solubility in these mild organic solvents, often necessitating harsh activation to the acid chloride or a separate esterification step before reduction can proceed smoothly [2].

Evidence DimensionDownstream reduction efficiency and solvent compatibility
Target Compound DataDirect reduction in MeOH (85%+ yield of amine)
Comparator Or Baseline1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (requires pre-esterification or acid chloride activation due to poor solubility)
Quantified DifferenceEliminates 1-2 synthetic steps (activation/esterification)
ConditionsCatalytic hydrogenation (10% Pd/C, H2, MeOH, room temperature)

The methyl ester form streamlines the synthetic workflow by enabling direct, high-yield nitro reduction without intermediate functional group activation.

Amidation and Saponification Kinetics vs. Ethyl Ester Analog

In the construction of complex pyrazole-5-carboxamides, the ester group must either be directly displaced by an amine or saponified to the acid. The methyl ester (target compound) provides superior reaction kinetics for these transformations compared to the bulkier ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate [1]. The reduced steric hindrance of the methoxy leaving group allows for milder saponification conditions (e.g., aqueous KOH in methanol at room temperature) and faster direct amidation, minimizing the risk of side reactions or degradation of the nitro-pyrazole core [2].

Evidence DimensionSteric hindrance and leaving group ability
Target Compound DataMethyl ester (rapid saponification/amidation under mild conditions)
Comparator Or BaselineEthyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (slower kinetics, requires higher temperatures or longer reaction times)
Quantified DifferenceSignificantly reduced reaction times and milder conditions
ConditionsBase-catalyzed saponification or direct amidation

Choosing the methyl ester over the ethyl ester ensures faster downstream functionalization and higher overall throughput in parallel synthesis workflows.

Precursor for Pyrazolopyrimidine Kinase Inhibitors

Directly utilizes the compound's optimal regiochemistry and facile nitro-reduction profile to build the core scaffold of advanced kinase inhibitors without yield-draining separation steps[1].

Synthesis of PDE5 Inhibitor Analogs

Leverages the methyl ester's excellent solubility and reactivity for rapid saponification and amidation, critical in the synthesis of sildenafil analogs and related therapeutics [2].

Development of TLR7/8 Agonist ADC Payloads

Takes advantage of the pre-installed N-methyl group, which is essential for tuning the selectivity and lipophilicity of Toll-like receptor agonists used in antibody-drug conjugates[3].

XLogP3

0.2

Dates

Last modified: 08-15-2023

Explore Compound Types